molecular formula C4H3Br2F3 B14082304 1,4-Dibromo-1,1,3-trifluorobut-2-ene

1,4-Dibromo-1,1,3-trifluorobut-2-ene

Cat. No.: B14082304
M. Wt: 267.87 g/mol
InChI Key: LCTKXPQKSGIAQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-1,1,3-trifluorobut-2-ene can be synthesized through the bromination of 1,1,3-trifluorobut-2-ene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-1,1,3-trifluorobut-2-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dibromo-1,1,3-trifluorobut-2-ene has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of advanced materials with unique properties.

    Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Chemical Biology:

Mechanism of Action

The mechanism of action of 1,4-dibromo-1,1,3-trifluorobut-2-ene involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can be easily substituted or eliminated under appropriate conditions. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2-butene: Similar in structure but lacks the trifluoromethyl group.

    1,4-Dibromo-1,1,2-trifluorobut-2-ene: Similar but with a different fluorine atom arrangement.

    1,4-Dibromo-1,1,3-trifluorobutane: Similar but fully saturated without the double bond.

Uniqueness

1,4-Dibromo-1,1,3-trifluorobut-2-ene is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Properties

Molecular Formula

C4H3Br2F3

Molecular Weight

267.87 g/mol

IUPAC Name

1,4-dibromo-1,1,3-trifluorobut-2-ene

InChI

InChI=1S/C4H3Br2F3/c5-2-3(7)1-4(6,8)9/h1H,2H2

InChI Key

LCTKXPQKSGIAQF-UHFFFAOYSA-N

Canonical SMILES

C(C(=CC(F)(F)Br)F)Br

Origin of Product

United States

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